molecular formula C21H26Br2N2 B14164164 Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide CAS No. 64057-63-2

Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide

Cat. No.: B14164164
CAS No.: 64057-63-2
M. Wt: 466.3 g/mol
InChI Key: HLYLNSOPZYUUNO-UHFFFAOYSA-L
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Description

Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H26Br2N2 It is known for its unique structure, which includes a phenanthridinium core and a pyrrolidinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide typically involves the reaction of phenanthridine with 1-methylpyrrolidine in the presence of a suitable brominating agent. The reaction conditions often include:

    Solvent: Common solvents used include acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.

    Brominating Agent: Bromine or N-bromosuccinimide (NBS) is commonly used as the brominating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Mixing: The reactants are mixed in a large reactor.

    Reaction: The reaction is carried out under controlled conditions to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Drying: The purified product is dried to obtain the final compound in solid form.

Chemical Reactions Analysis

Types of Reactions

Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenanthridinium core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different halide ions replacing the bromide ions.

Scientific Research Applications

Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for detecting nucleic acids and proteins.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide can be compared with other similar compounds, such as:

    Ethidium Bromide: Another phenanthridinium derivative used as a nucleic acid stain.

    Propidium Iodide: A compound used for staining dead cells in flow cytometry.

    Acridine Orange: A dye used for staining nucleic acids in fluorescence microscopy.

Uniqueness

This compound is unique due to its specific structure, which combines the phenanthridinium core with a pyrrolidinium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in chemistry, biology, and medicine. Further research into its properties and applications will continue to uncover new uses and enhance our understanding of this intriguing compound.

Properties

CAS No.

64057-63-2

Molecular Formula

C21H26Br2N2

Molecular Weight

466.3 g/mol

IUPAC Name

5-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]phenanthridin-5-ium;dibromide

InChI

InChI=1S/C21H26N2.2BrH/c1-23(14-6-7-15-23)16-8-13-22-17-18-9-2-3-10-19(18)20-11-4-5-12-21(20)22;;/h2-5,9-12,17H,6-8,13-16H2,1H3;2*1H/q+2;;/p-2

InChI Key

HLYLNSOPZYUUNO-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Br-].[Br-]

Origin of Product

United States

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